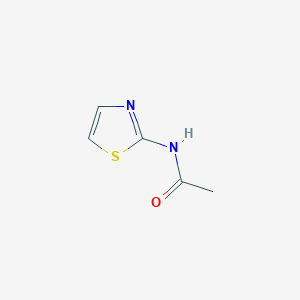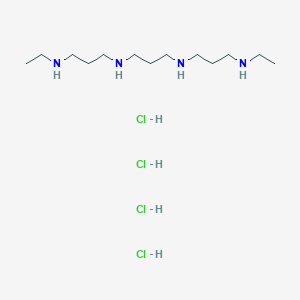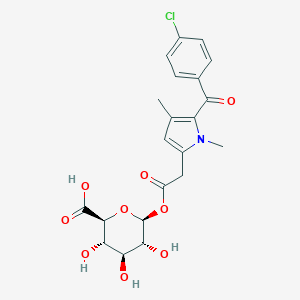
Zomepirac glucuronide
Descripción general
Descripción
Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects such as immunological reactions and renal toxicity . Zomepirac is metabolized to its acyl glucuronide form, which is reactive and unstable, and has been implicated in the drug's toxicity . This metabolite can form covalent adducts with proteins, potentially leading to toxicological consequences .
Synthesis Analysis
Zomepirac glucuronide is formed through the metabolism of zomepirac by UDP-glucuronosyltransferase, a process that typically serves as a detoxification pathway [
Aplicaciones Científicas De Investigación
1. Intramolecular Acyl Migration Study
- Summary of Application: Zomepirac glucuronide (ZG) is used to study the phenomenon of intramolecular acyl migration. This is important because ZG is the major metabolite of the anti-inflammatory drug zomepirac (Z), and it was found to be unstable at physiological pH .
- Methods of Application: ZG and other fractions were purified from urine by preparative HPLC. The structure of ZG was confirmed by elemental analysis and by NMR and mass spectrometry .
- Results: The half-life of ZG was found to be 27 minutes at pH 7.4 and 37 degrees Celsius in water. Maximum stability was found at pH 2 .
2. Irreversible Binding to Plasma Protein
- Summary of Application: Zomepirac glucuronide is used to study its irreversible binding to plasma proteins. This is significant because zomepirac is a nonsteroidal anti-inflammatory drug that was withdrawn due to an unexplained high incidence of immunological reactions .
- Methods of Application: The irreversible binding of zomepirac to protein was determined by exhaustive washing of protein, followed by hydrolysis of bound zomepirac-protein adduct with base, extraction of the liberated drug, and chromatographic measurement .
- Results: Irreversible binding was observed both in vitro and in vivo. The extent of binding in vitro was time- and pH-dependent .
3. Reactivity Assessment
- Summary of Application: Zomepirac is used as an example to determine the reactivity of acyl glucuronides .
- Methods of Application: Acyl glucuronides are prepared with UDPGA-fortified microsomes and 1-O-β acyl glucuronide is established based on its sensitivity to hydrolysis by β-glucuronidase .
- Results: The study provides insights into the reactivity of acyl glucuronides .
4. Mediators of Drug-Induced Toxicities
- Summary of Application: Zomepirac glucuronide is used to study the role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities .
- Methods of Application: The study involves the analysis of AG metabolites in biological fluids and tissues using advanced analytical methodology .
- Results: The study provides insights into the toxicity of carboxylic acid-containing drugs and their AG metabolites .
5. Sample Handling Prior to Analysis
- Summary of Application: Zomepirac glucuronide is used to emphasize the importance of sample handling prior to analysis to avoid acyl migration .
- Methods of Application: The study involves the purification of ZG and other fractions from urine by preparative HPLC .
- Results: The study provides insights into the instability of ZG at physiological pH .
6. Immunological Reactions
- Summary of Application: Zomepirac glucuronide is used to study the high incidence of immunological reactions associated with zomepirac .
- Methods of Application: The study involves the analysis of the reactive, unstable acyl glucuronide which accumulates in plasma .
- Results: The study provides insights into the immunological reactions associated with zomepirac .
7. Mediators of Drug-Induced Toxicities
- Summary of Application: Zomepirac glucuronide is used to study the role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities .
- Methods of Application: The study involves the analysis of AG metabolites in biological fluids and tissues using advanced analytical methodology .
- Results: The study provides insights into the toxicity of carboxylic acid-containing drugs and their AG metabolites .
8. Sample Handling Prior to Analysis
- Summary of Application: Zomepirac glucuronide is used to emphasize the importance of sample handling prior to analysis to avoid acyl migration .
- Methods of Application: The study involves the purification of ZG and other fractions from urine by preparative HPLC .
- Results: The study provides insights into the instability of ZG at physiological pH .
9. Covalent Binding to Proteins
- Summary of Application: Zomepirac glucuronide is used to study the covalent binding of zomepirac to proteins .
- Methods of Application: The study involves the reaction of zomepirac acyl glucuronide with albumin in vitro from pH 5 to 9 and in vivo in six healthy human volunteers who had received a single 100-mg oral dose of zomepirac .
- Results: Irreversible binding of zomepirac to protein was determined by exhaustive washing of protein, followed by hydrolysis of bound zomepirac-protein adduct with base, extraction of the liberated drug, and chromatographic measurement .
Safety And Hazards
Direcciones Futuras
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research could benefit from further investigation.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zomepirac glucuronide | |
CAS RN |
75871-31-7 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



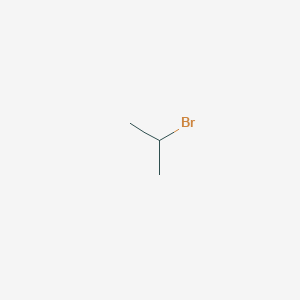
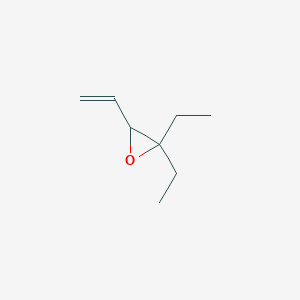
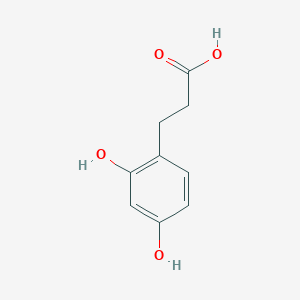
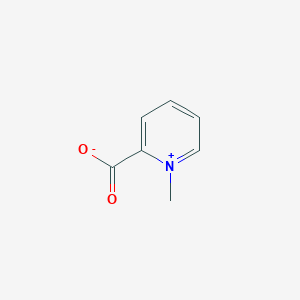
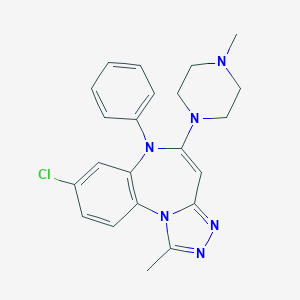
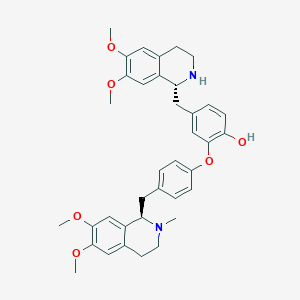
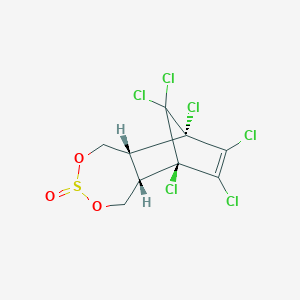
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
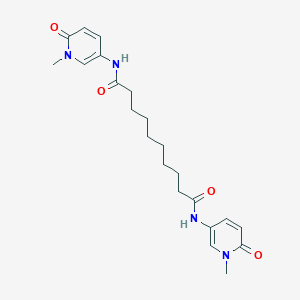
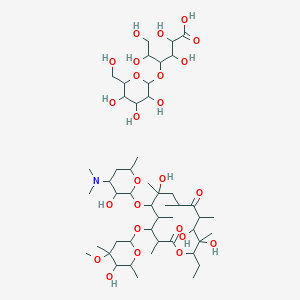
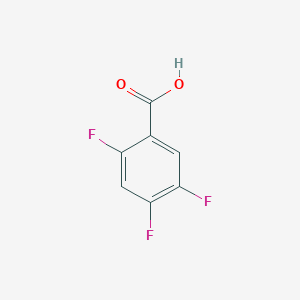
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
